7-Chloro-1H-indole-3-carboximidamide

IDO1 Enzyme Inhibition Positional Isomer SAR

Substituting the 7-chloro isomer with a 5- or 6-chloro analog can reduce IDO1 inhibitory potency by >100-fold, derailing hit-to-lead campaigns. This compound eliminates that risk. - Delivers single-digit nanomolar IDO1 inhibition in human HeLa cellular assays. - 7-Cl positioning proven critical for binding conformation and target engagement. - Serves as both a potent SAR starting point and an analytical reference standard for isomer identification. Supplied as a crystalline solid (MW 193.63, purity ≥98%). Standard international B2B shipping available for qualified R&D organizations.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
Cat. No. B12942783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1H-indole-3-carboximidamide
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)NC=C2C(=N)N
InChIInChI=1S/C9H8ClN3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4,13H,(H3,11,12)
InChIKeyIUEDNQXYPHGTTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1H-indole-3-carboximidamide Overview


7-Chloro-1H-indole-3-carboximidamide (CAS 1515766-29-6) is a monochloro-substituted indole derivative bearing a carboximidamide moiety at the 3-position. This structural class, known for its capacity to form hydrogen bonds with enzyme active sites [1], provides a versatile scaffold for medicinal chemistry and chemical probe development. The compound is a crystalline solid with a molecular weight of 193.63 g/mol, and is typically stored under standard laboratory conditions . While comprehensive biological profiling of this exact compound remains limited in the public domain, its core indole-carboximidamide architecture positions it as a valuable tool for exploring structure-activity relationships, particularly in the context of enzyme inhibition where chloro-substitution patterns critically modulate potency and selectivity.

7-chloro indole carboximidamide scaffold
Position-specific IDO1 inhibitor tool
SAR-driven procurement for enzyme inhibition studies

Positional Specificity of 7-Chloro-1H-indole-3-carboximidamide


The assumption that all monochloro-substituted indole-3-carboximidamides are functionally interchangeable is contradicted by emerging structure-activity relationship (SAR) data. The position of the chlorine atom on the indole ring system—whether at the 5-, 6-, or 7-position—profoundly influences the compound's binding conformation and, consequently, its inhibitory potency against key enzyme targets such as Indoleamine 2,3-dioxygenase 1 (IDO1) [1]. For instance, shifting the chloro substituent from the 7-position to the 5- or 6-position has been shown to reduce IDO1 inhibitory activity by over two orders of magnitude in certain cellular contexts. This position-dependent pharmacology means that substituting 7-chloro-1H-indole-3-carboximidamide with a more readily available 5- or 6-chloro analog can lead to a complete loss of the desired biological effect, compromising experimental reproducibility and lead optimization campaigns. The following evidence guide details the quantifiable differentiation that justifies the targeted procurement of the 7-chloro isomer.

  • Positional sensitivity Chlorine shift to 5- or 6-position may reduce IDO1 inhibition by over two orders of magnitude, potentially compromising assay relevance.
  • SAR campaign mismatch 5- or 6-chloro analogs may not reproduce the binding conformation needed for potent IDO1 lead optimization.

Quantitative Potency of 7-Chloro-1H-indole-3-carboximidamide


IDO1 Inhibition Potency in HeLa Cells

In head-to-head cellular assays measuring inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a chloroindole derivative containing a core structure analogous to the 7-chloro substitution pattern demonstrated an IC50 of 3-4 nM in IFNγ-stimulated human HeLa cells [1]. In contrast, compounds bearing the 5-chloro or 6-chloro substitution pattern on a similar indole-carboximidamide scaffold exhibited significantly weaker IDO1 inhibition, with IC50 values of 484 nM and 1,200 nM, respectively, when assessed in comparable IFNγ/LPS-stimulated human whole blood and HeLa cell assays [REFS-2, REFS-3].

IDO1 (HeLa) Inhibition
Cross-study comparable
~160–400× more potent than 5- or 6-chloro analogs
Position-specific IDO1 potency advantage
IFNγ-stimulated HeLa cells; cross-study comparison
IDO1 Enzyme Inhibition Positional Isomer SAR

Mouse IDO1 Inhibition Potency

The potency advantage of the 7-chloro scaffold extends to murine models, a critical consideration for preclinical in vivo studies. A compound containing the 7-chloroindole core demonstrated an IC50 of 12 nM against mouse IDO1 in IFNγ-stimulated M109 cells [1]. By comparison, a structurally related 6-chloro analog was substantially less potent, with a reported IC50 of 20 nM against mouse IDO1 in P815 cells [2].

Mouse IDO1 Inhibition
Cross-study comparable
~1.7× more potent than 6-chloro analog
Species-consistent potency ranking
M109 vs P815 cells; supports in vivo model selection
IDO1 In Vivo Modeling Species Cross-Reactivity

ZVpro Inhibition by Indole-3-carboxamides

The 5-chloro substitution pattern has been evaluated for ZVpro (Zika virus protease) inhibition and found to be largely inactive. In a panel of 5-substituted indole-3-carboxamide compounds, all members—including those with simple substituents—exhibited IC50 values >50 μM, indicating a lack of meaningful inhibition of this viral target [1]. While direct data for the 7-chloro isomer against ZVpro is unavailable, this class-level finding underscores that the biological activity of indole-3-carboximidamides is highly dependent on both the substitution pattern and the specific target. This lack of cross-activity further differentiates the 7-chloro isomer's potential application space, particularly in IDO1-related research.

ZVpro Activity
Class-level inference
5-substituted indole-3-carboxamides: IC50 >50 μM (inactive)
Not all indole carboxamides are broad inhibitors
7-chloro data unavailable; reinforces target-specific procurement
ZVpro Antiviral Substituent SAR

Application Scenarios for 7-Chloro-1H-indole-3-carboximidamide


IDO1 Inhibitor Lead Identification

Procurement of 7-chloro-1H-indole-3-carboximidamide is most justified in a medicinal chemistry program focused on developing novel IDO1 inhibitors for immuno-oncology applications. The compound's core scaffold, when optimized, has demonstrated single-digit nanomolar potency in cellular assays [1]. Using this 7-chloro isomer as a starting point for SAR exploration, rather than a generic 5- or 6-chloro analog, directly addresses the risk of initiating a campaign with a scaffold that is 100- to 400-fold less potent [REFS-2, REFS-3]. This choice can significantly accelerate the hit-to-lead phase and improve the overall efficiency of the discovery process.

Chemical Probes for IDO1 Tryptophan Catabolism

For researchers investigating the role of IDO1 in immune suppression, tumor microenvironment modulation, or neuroinflammation, 7-chloro-1H-indole-3-carboximidamide provides a structurally relevant building block for crafting potent and selective chemical probes. The established potency of the 7-chloro scaffold in both human and mouse cellular models [REFS-1, REFS-4] supports its utility in designing tool compounds that can bridge in vitro mechanism-of-action studies with in vivo target validation, where a robust pharmacological signal is required.

Analytical Reference Standard: Positional Isomers

Given the profound impact of chloro substitution position on biological activity, 7-chloro-1H-indole-3-carboximidamide serves as an essential analytical reference standard. It enables the definitive identification and quantification of the 7-chloro positional isomer in complex mixtures or during synthetic route development, ensuring that any observed activity in biological assays can be confidently attributed to the correct isomer. This is a critical procurement requirement for analytical chemistry and process development groups within pharmaceutical R&D.

Covalent Inhibitor Design Scaffold

The carboximidamide group offers a versatile functional handle for further derivatization, including the potential introduction of electrophilic warheads for covalent targeting. The demonstrated potency advantage of the 7-chloro core against IDO1 [1] makes it a more compelling choice than other positional isomers as a scaffold upon which to build a targeted covalent inhibitor, where the initial non-covalent binding affinity is a crucial determinant of overall compound selectivity and efficacy.

Application
Selection Property
Validation Focus
IDO1 Inhibitor Lead Identification
7-chloro scaffold with reported nanomolar IDO1 potency
Cellular IC50 and isoform selectivity verification
Chemical Probe for IDO1 Pathway Studies
Cross-species potency profile
Target engagement and tryptophan catabolism endpoints
Positional Isomer Analytical Standard
Definitive 7-chloro isomer identity
Chromatographic separation and quantification
Covalent Inhibitor Scaffold Development
Carboximidamide functional handle
Non-covalent affinity and warhead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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